Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-: is a chemical compound with the molecular formula C12H26N2S2 and a molecular weight of 262.48 g/mol . It is known for its unique structure, which includes two tert-butylthio groups attached to a piperazine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- typically involves the reaction of piperazine with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The tert-butylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved often include redox reactions and the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
- Piperazine, 1,4-bis(1-methylethyl)-
- Piperazine, 1,4-bis(1,1-dimethylethyl)-
- Piperazine, 1,4-bis(tert-butylthio)-
Uniqueness: Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- is unique due to its specific tert-butylthio groups, which impart distinct chemical properties and reactivity compared to other similar compounds. These properties make it particularly useful in specialized applications where other piperazine derivatives may not be as effective .
Eigenschaften
Molekularformel |
C12H26N2S2 |
---|---|
Molekulargewicht |
262.5 g/mol |
IUPAC-Name |
1,4-bis(tert-butylsulfanyl)piperazine |
InChI |
InChI=1S/C12H26N2S2/c1-11(2,3)15-13-7-9-14(10-8-13)16-12(4,5)6/h7-10H2,1-6H3 |
InChI-Schlüssel |
BQOIKJHCCQEEEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SN1CCN(CC1)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.